molecular formula C13H8F2O2 B1437624 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde CAS No. 1021233-15-7

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde

Cat. No. B1437624
M. Wt: 234.2 g/mol
InChI Key: TWUQRRURGUEPCQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H8F2O2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 234.2 . It’s a liquid at room temperature . The exact mass is 216.05865769 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Metabolic Pathways : A study on the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, a compound structurally related to 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, revealed it was transformed into a major urinary metabolite in rats. This study provides insights into how similar compounds might be metabolized in vivo (Dimmock et al., 1999).

Chemical Transformations and Synthesis

  • Baeyer-Villiger Oxidation : The enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, including compounds similar to 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, has been studied. This process is significant in understanding the chemical transformation of such compounds (Moonen et al., 2005).
  • Synthesis of Radiopharmaceuticals : 4-[18F]Fluorophenol, derived from benzaldehydes like 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, has been synthesized for use in radiopharmaceuticals. This highlights the potential application of such compounds in medical imaging (Ross et al., 2011).

Biomedical Research

  • Anticancer Activity : Fluorinated benzaldehydes have been synthesized and evaluated for anticancer activity. This suggests potential biomedical applications for 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde and similar compounds (Lawrence et al., 2003).

Environmental Chemistry

  • Anaerobic Transformation in Environmental Systems : The transformation of phenol to benzoate in anaerobic environments using fluorophenols, structurally related to 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, has been explored. This can be relevant in understanding the environmental fate of such compounds (Genthner et al., 1989).

Chemical Synthesis and Polymerization

  • Copolymerization with Styrene : Novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates, which could be derived from compounds like 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, have been synthesized and copolymerized with styrene. This highlights potential applications in polymer science (Krause et al., 2019).

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-fluoro-4-(2-fluorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-3-1-2-4-12(10)17-13-6-5-9(8-16)7-11(13)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUQRRURGUEPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-fluorophenoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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